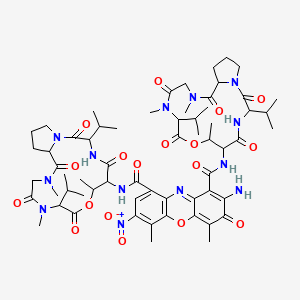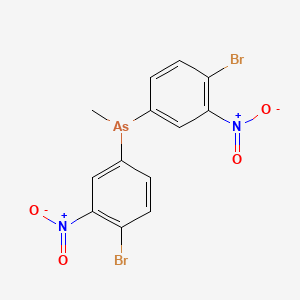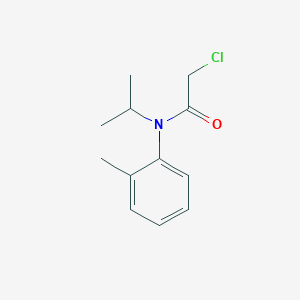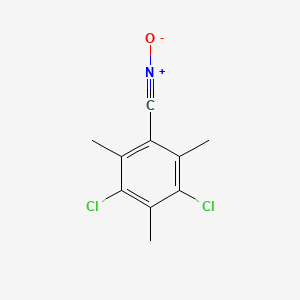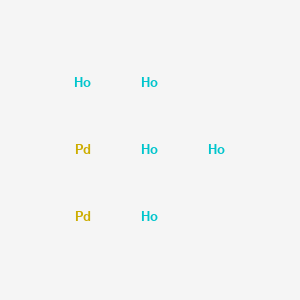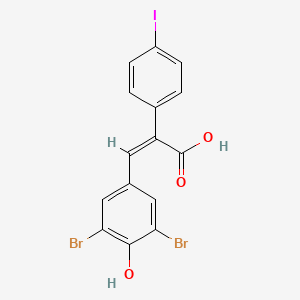
3-(3,5-Dibromo-4-hydroxyphenyl)-2-(P-iodophenyl)-acrylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(3,5-Dibromo-4-hydroxyphenyl)-2-(P-iodophenyl)-acrylic acid is a synthetic organic compound that features both bromine and iodine atoms. Compounds with such halogen substitutions are often of interest in various fields of chemistry and biology due to their unique reactivity and potential biological activities.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3,5-Dibromo-4-hydroxyphenyl)-2-(P-iodophenyl)-acrylic acid typically involves multi-step organic reactions. One possible route could involve the bromination of 4-hydroxyphenylacetic acid followed by iodination of the resulting dibromo compound. The final step might involve a condensation reaction to form the acrylic acid derivative.
Industrial Production Methods
Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This could include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
化学反応の分析
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, potentially forming quinones or other oxidized derivatives.
Reduction: Reduction reactions could lead to the removal of halogen atoms or the reduction of the acrylic acid moiety.
Substitution: Halogen atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) may be used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield quinones, while reduction could produce dehalogenated compounds.
科学的研究の応用
Chemistry
In chemistry, 3-(3,5-Dibromo-4-hydroxyphenyl)-2-(P-iodophenyl)-acrylic acid could be used as a building block for synthesizing more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology
In biological research, halogenated compounds are often studied for their potential as enzyme inhibitors or as probes for studying biological pathways.
Medicine
Industry
In industry, such compounds could be used in the development of new materials or as intermediates in the synthesis of other valuable chemicals.
作用機序
The mechanism of action of 3-(3,5-Dibromo-4-hydroxyphenyl)-2-(P-iodophenyl)-acrylic acid would depend on its specific interactions with biological targets. Halogenated compounds often interact with enzymes or receptors, potentially inhibiting their activity or altering their function.
類似化合物との比較
Similar Compounds
3,5-Dibromo-4-hydroxybenzoic acid: Similar in structure but lacks the iodine atom.
2-(P-iodophenyl)acrylic acid: Similar but lacks the bromine atoms.
4-Hydroxy-3,5-dibromophenylacetic acid: Similar but with a different functional group.
Uniqueness
The presence of both bromine and iodine atoms in 3-(3,5-Dibromo-4-hydroxyphenyl)-2-(P-iodophenyl)-acrylic acid makes it unique compared to these similar compounds. This dual halogenation can lead to distinct reactivity and potential biological activities.
特性
CAS番号 |
5325-35-9 |
|---|---|
分子式 |
C15H9Br2IO3 |
分子量 |
523.94 g/mol |
IUPAC名 |
(Z)-3-(3,5-dibromo-4-hydroxyphenyl)-2-(4-iodophenyl)prop-2-enoic acid |
InChI |
InChI=1S/C15H9Br2IO3/c16-12-6-8(7-13(17)14(12)19)5-11(15(20)21)9-1-3-10(18)4-2-9/h1-7,19H,(H,20,21)/b11-5- |
InChIキー |
CLNCJLKAPBDQQR-WZUFQYTHSA-N |
異性体SMILES |
C1=CC(=CC=C1/C(=C/C2=CC(=C(C(=C2)Br)O)Br)/C(=O)O)I |
正規SMILES |
C1=CC(=CC=C1C(=CC2=CC(=C(C(=C2)Br)O)Br)C(=O)O)I |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





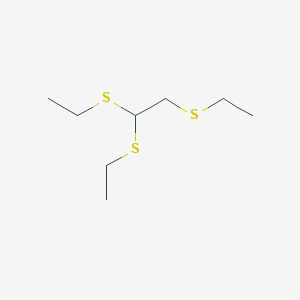
![(6-propanoyloxy-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-3-yl) propanoate](/img/structure/B14727000.png)
![2-[3-(3-Nitrophenyl)acryloyl]benzoic acid](/img/structure/B14727009.png)
